molecular formula C13H18FN5 B2870871 1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 338748-29-1

1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2870871
CAS No.: 338748-29-1
M. Wt: 263.32
InChI Key: FCALOYULMLXNDU-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a high-value chemical reagent designed for research and development purposes. This compound features a 1,2,4-triazole core symmetrically substituted with dimethylamino groups at the 3 and 5 positions and a 4-fluorobenzyl group at the 1-position. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry known for its diverse pharmacological potential . Derivatives of this heterocyclic system have demonstrated significant biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, and antioxidant properties, making them versatile templates for developing new therapeutic agents . The specific substitution pattern on this molecule, particularly the fluorinated aromatic ring and the tetramethyl-diamine configuration, is engineered to influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which is critical in structure-activity relationship (SAR) studies. This reagent is offered exclusively for research use and is an essential building block for synthesizing more complex molecules in pharmaceutical and agrochemical research. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound to explore new chemical entities in various discovery pipelines.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCALOYULMLXNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in production. Safety measures are also crucial due to the potential hazards associated with the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents at positions 1, N3, and N3. These variations affect electronic, steric, and solubility properties:

Compound Name Substituents (Position 1 / N3 / N5) Molecular Formula Key Features (Source)
Target Compound 4-Fluorobenzyl / N3,N3,N5,N5-tetramethyl C₁₃H₁₇FN₆ Fluorine enhances electronegativity; methyl groups reduce polarity
N3-(2-Chloro-6-phenoxybenzyl) analog 2-Chloro-6-phenoxybenzyl / NH₂ / NH₂ C₁₆H₁₃ClN₆O Chlorine and phenoxy groups improve LSD1 inhibition potency
1-(2,6-Dichlorobenzyl) analog 2,6-Dichlorobenzyl / N3,N3,N5,N5-tetramethyl C₁₃H₁₇Cl₂N₅ Dichloro substitution increases steric bulk; discontinued due to synthesis challenges
N3-(4-Chlorophenyl) analog H (unsubstituted) / 4-Chlorophenyl / NH₂ C₈H₈ClN₅ Chlorophenyl group enhances antimicrobial activity
Flusilazole Bis(4-fluorophenyl)methylsilyl / Triazolyl C₁₆H₁₅F₂N₃Si Agricultural fungicide; silicon backbone improves stability
N3-(3-Bromo-4-fluorophenyl) analog H / 3-Bromo-4-fluorophenyl / NH₂ C₈H₆BrFN₅ Bromine and fluorine enhance halogen bonding potential

Physicochemical Properties

Property Target Compound N3-(4-Chlorophenyl) 1-(2,6-Dichlorobenzyl) Flusilazole
Molecular Weight (g/mol) 284.32 225.63 314.21 315.4
Predicted logP ~2.5 (moderate lipophilicity) ~2.1 ~3.8 (highly lipophilic) ~4.2 (silicon enhances lipophilicity)
Thermostability Not reported Not reported Decomposes >250°C Stable in formulation
pKa ~8.5 (estimated) ~7.9 (amine protons) Not reported Neutral under physiological conditions

Biological Activity

1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may contribute to its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H18F N5, with a molecular weight of approximately 263.31 g/mol . The presence of the fluorobenzyl group and the tetramethyltriazole structure is significant in determining its biological properties.

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzylamine with dimethylamine under controlled conditions to yield the desired product. This multi-step process requires precise temperature and solvent management to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can modulate various biochemical pathways by inhibiting or activating target proteins. This mechanism is crucial for its potential use in therapeutic applications .

Antimicrobial Properties

Recent studies have indicated that triazole derivatives exhibit notable antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound's structural characteristics enhance its affinity for bacterial enzymes, leading to effective inhibition of bacterial growth .

Anti-inflammatory Effects

In vitro studies have evaluated the anti-inflammatory effects of triazole derivatives by measuring cytokine release in stimulated peripheral blood mononuclear cells (PBMCs). Compounds within this class have been shown to significantly reduce TNF-α production, indicating their potential as anti-inflammatory agents .

Case Studies

StudyFindings
Evaluation of New Triazole Derivatives Compounds similar to this compound exhibited low toxicity (viability >94%) and significant inhibition of TNF-α production (44–60%) in PBMC cultures .
Anticancer Activity Assessment Similar triazole compounds were found to inhibit proliferation in breast cancer cells and induce apoptosis through oxidative stress mechanisms .

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